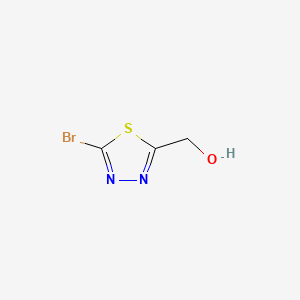

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol

描述

Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles in Contemporary Chemical Research

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and versatile chemical reactivity. gavinpublishers.commdpi.com Derivatives of 1,3,4-thiadiazole are integral to a wide spectrum of biologically active molecules, demonstrating activities that span from antimicrobial and anticancer to anticonvulsant and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The utility of this scaffold lies in its ability to act as a bioisostere for other cyclic structures and its capacity for diverse substitution patterns at the 2- and 5-positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles. nih.govdntb.gov.ua

The investigation of thiadiazole chemistry has a rich history, with early derivatives being explored for their biological activities. In the initial stages of pharmaceutical research, 1,3,4-thiadiazoles were incorporated into antibacterial compounds, often associated with sulphonamides. gavinpublishers.com A landmark in the evolution of thiadiazole-based drugs was the development of Acetazolamide, the first non-mercurial diuretic, which firmly established the therapeutic potential of this heterocyclic system. gavinpublishers.com From these origins, the scope of research expanded dramatically. Scientists began to synthesize and screen vast libraries of 2,5-disubstituted 1,3,4-thiadiazoles, uncovering a wealth of pharmacological activities. researchgate.netnih.gov This has led to their current status as "privileged structures" in drug discovery, with ongoing research exploring their potential as anticancer, antiviral, and antiparasitic agents. nih.govresearchgate.net

The 1,3,4-thiadiazole ring possesses a unique combination of structural and electronic properties that dictate its reactivity and utility. mdpi.com As a five-membered heterocycle with three heteroatoms, the ring is electron-deficient. The inductive effect of the sulfur atom contributes to a weak base character, while the two nitrogen atoms also pull electron density from the carbon atoms. semanticscholar.org This electron deficiency makes the ring relatively inert to electrophilic substitution but activates the carbon atoms at the 2- and 5-positions for nucleophilic attack. mdpi.com

The ring is considered aromatic, which confers significant stability. semanticscholar.org X-ray crystallography studies on various 1,3,4-thiadiazole derivatives have confirmed their planar geometry. nih.govnih.gov The internal bond angles and bond lengths are characteristic of a delocalized π-electron system, although the presence of heteroatoms introduces asymmetry compared to carbocyclic aromatic rings like benzene. nih.gov The specific arrangement of the nitrogen and sulfur atoms allows the ring to act as a versatile coordination ligand for metal ions and to participate in hydrogen bonding, which is crucial for biological receptor interactions. nih.gov

Rationale for Focused Investigation on Substituted Thiadiazole Systems

The strategic placement of functional groups on the 1,3,4-thiadiazole scaffold is a primary method for generating molecular diversity and modulating activity. The title compound, (5-Bromo-1,3,4-thiadiazol-2-yl)methanol, is an exemplary case, featuring two distinct and synthetically valuable functional groups: a halogen and a hydroxymethyl group.

Halogenation is a powerful tool in organic synthesis and medicinal chemistry. sigmaaldrich.com Introducing a halogen atom, such as bromine, onto a heterocyclic ring significantly alters its electronic properties and provides a reactive "handle" for further chemical transformations. gla.ac.uk Halogenated heterocycles are widely used as key intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The bromine atom on the thiadiazole ring is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in palladium-catalyzed coupling, allowing for the attachment of a wide variety of other molecular fragments. This versatility is fundamental to building libraries of complex molecules for screening purposes. nih.gov

The hydroxymethyl group (-CH₂OH) is one of the most versatile functional groups in organic synthesis. nih.gov As a primary alcohol, it can be readily oxidized to form an aldehyde or a carboxylic acid, providing entry into a different class of compounds. researchgate.net The hydroxyl group can also undergo esterification or etherification to produce a range of derivatives. Furthermore, it can be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions. nih.govresearchgate.net In the context of drug design, the hydroxymethyl group can act as a pharmacophore, forming hydrogen bonds with biological targets, and its presence often increases the hydrophilicity of a molecule, which can improve its pharmacokinetic properties. nih.gov

Specific Research Interest in this compound

The specific research interest in this compound stems directly from its structure as a bifunctional synthetic building block. This molecule is not typically an end-product but rather a versatile intermediate for the synthesis of more complex 2,5-disubstituted 1,3,4-thiadiazoles.

The molecule offers two orthogonal sites for chemical modification:

The C5-Bromo group: Allows for the introduction of diverse substituents through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The C2-Hydroxymethyl group: Can be transformed into a variety of other functional groups (e.g., aldehyde, acid, ester, ether) or used as a point of attachment for other molecular scaffolds.

This dual reactivity allows chemists to systematically and efficiently generate a library of novel thiadiazole derivatives. By independently or sequentially modifying each position, researchers can explore the structure-activity relationship (SAR) of the resulting compounds, which is a critical process in the discovery of new therapeutic agents and functional materials. researchgate.net

Data Tables

The following tables summarize key data for the title compound, based on available information and established principles of spectroscopic interpretation for related structures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1339055-00-3 |

| Molecular Formula | C₃H₃BrN₂OS |

| InChI Key | NOACDUMFCRKIMP-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

Data sourced from commercial supplier information. sigmaaldrich.com

Table 2: General Expected ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂- | ~4.5 - 5.0 | Singlet (s) or Triplet (t) | The chemical shift is in the expected range for a methylene (B1212753) group attached to an aromatic ring and an oxygen atom. The multiplicity would be a singlet if D₂O exchange occurs or a triplet if coupling to the -OH proton is observed. |

| -OH | Variable (~2.0 - 5.5) | Singlet (s, broad) or Triplet (t) | The chemical shift is highly dependent on solvent, concentration, and temperature. It would appear as a broad singlet and would disappear upon D₂O exchange. If coupling to the -CH₂- group is resolved, it would be a triplet. |

This table is based on typical chemical shifts for similar structural motifs found in the chemical literature. nih.govdergipark.org.trnih.gov

Defining the Core Research Problem and Objectives

The central challenge in modern drug discovery is the efficient exploration of "chemical space" to identify novel molecules with desired therapeutic effects. This requires the ability to rapidly and systematically synthesize large, diverse libraries of compounds for biological screening. The core research problem that this compound is designed to address is the need for versatile, bifunctional heterocyclic building blocks that facilitate this process of diversity-oriented synthesis.

The primary objective for utilizing this compound is to leverage its distinct reactive sites for the creation of novel 2,5-disubstituted 1,3,4-thiadiazole libraries. The strategic inclusion of both a bromo group and a methanol (B129727) group allows for orthogonal chemical modifications.

Key Research Objectives:

To Serve as a Versatile Synthetic Intermediate: The compound is not an end-product but a starting point. The bromo group at the 5-position acts as a reactive handle for introducing a wide variety of substituents. Halogenated 1,3,4-thiadiazoles are valuable intermediates because the halogen atom is readily displaced by nucleophiles or engaged in metal-catalyzed cross-coupling reactions. nih.gov

To Enable Systematic Structure-Activity Relationship (SAR) Studies: By keeping one part of the molecule constant while modifying the other, researchers can systematically probe how different functional groups at the 2- and 5-positions affect biological activity. The methanol group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or converted into ethers or esters, providing a second vector for diversification.

To Accelerate the Discovery of Novel Bioactive Agents: By enabling the efficient synthesis of diverse compound libraries based on the proven 1,3,4-thiadiazole scaffold, the use of this building block aims to accelerate the identification of new lead compounds for a range of diseases. rsc.org

Positioning the Compound within Advanced Heterocyclic Chemistry Studies

This compound is positioned not as a standalone therapeutic agent, but as a strategic tool in advanced heterocyclic and medicinal chemistry. Its value lies in its role as a bifunctional building block, enabling complex molecular architectures to be constructed efficiently. This aligns with modern synthetic strategies that prioritize modularity and the rapid generation of chemical diversity.

The compound's utility is rooted in established chemical principles:

Reactivity of Halogenated Heterocycles: The carbon-bromine bond on the electron-deficient 1,3,4-thiadiazole ring is activated for nucleophilic substitution and is a standard substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the attachment of a vast range of aryl, alkyl, and amine groups at the 5-position. Bromo-derivatives of heterocycles are well-established as crucial precursors in the synthesis of complex organic materials and pharmaceuticals. mdpi.comnih.gov

Functional Group Interconversion: The primary alcohol of the methanol group at the 2-position is a versatile functional handle. It can be readily transformed into other functional groups, such as ethers, esters, aldehydes, or carboxylic acids, each providing new opportunities for linking to other molecular fragments or for interacting with biological targets.

Therefore, in the context of advanced studies, this compound is a key component for programs focused on lead generation and optimization. It allows medicinal chemists to systematically explore the chemical space around the 1,3,4-thiadiazole core, which is essential for developing potent and selective drug candidates.

Detailed Research Findings

While specific peer-reviewed studies detailing the synthesis and direct application of this compound are not extensively documented, its properties and significance can be compiled from chemical supplier data and inferred from the vast body of research on related 1,3,4-thiadiazole derivatives.

Table 1: Physicochemical Properties of this compound

Click to view interactive data table

Data sourced from supplier specifications. cymitquimica.comsigmaaldrich.com

Table 2: Structural Significance of Functional Groups for Synthetic Applications

Click to view interactive data table

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-bromo-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOACDUMFCRKIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339055-00-3 | |

| Record name | (5-bromo-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Optimization for 5 Bromo 1,3,4 Thiadiazol 2 Yl Methanol

Retrosynthetic Analysis of the (5-Bromo-1,3,4-thiadiazol-2-yl)methanol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orgamazonaws.com This process helps in designing a logical synthetic pathway.

For this compound, two primary retrosynthetic disconnections can be considered. The first approach involves the disconnection of the carbon-bromine and carbon-carbon bonds of the substituents, leading back to a core 1,3,4-thiadiazole (B1197879) ring. This strategy would necessitate the formation of the thiadiazole ring first, followed by sequential functionalization at the C2 and C5 positions.

A second, and often more practical approach, involves disconnecting the bonds that form the heterocyclic ring itself. This leads back to acyclic precursors that already contain the necessary carbon framework for the hydroxymethyl group. For instance, the thiadiazole ring can be disconnected to reveal a thiosemicarbazide (B42300) derivative and a carboxylic acid or its equivalent. In this scenario, a key starting material could be a derivative of glycolic acid, such as glycolic acid hydrazide, which would already incorporate the hydroxymethyl precursor. The bromine could then be introduced at a later stage.

These two approaches can be summarized as follows:

Approach A: Post-formation Functionalization: 1,3,4-Thiadiazole → 2-Hydroxymethyl-1,3,4-thiadiazole → this compound

Approach B: Precursor-based Assembly: Glycolic acid derivative + Thiosemicarbazide derivative → 2-Hydroxymethyl-1,3,4-thiadiazole → this compound

The choice between these routes depends on the availability of starting materials, and the regio- and chemoselectivity of the involved reactions.

Conventional Approaches to 1,3,4-Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is a common structural motif, and numerous methods for its synthesis have been developed. sbq.org.brnih.gov Two of the most prevalent strategies involve the cyclization of thiosemicarbazide or acylhydrazine precursors.

Cyclization Reactions from Thiosemicarbazide Precursors

Thiosemicarbazides are versatile precursors for the synthesis of 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles. The general mechanism involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by a dehydrative cyclization. sbq.org.br Various dehydrating agents can be employed, including strong acids like sulfuric acid or polyphosphoric acid, as well as phosphorus-based reagents like phosphorus oxychloride. nih.gov

The reaction of a thiosemicarbazide with an aldehyde, followed by oxidative cyclization, is another common route to 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br

| Precursors | Reagents and Conditions | Product | Reference(s) |

| Thiosemicarbazide and Aromatic Carboxylic Acids | POCl3 | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide and Acyl Chlorides | Reflux | 2-Amino-5-alkyl/aryl-1,3,4-thiadiazoles | icj-e.org |

| Thiosemicarbazones | I2/KI in NaOH | 2-Amino-5-substituted-1,3,4-thiadiazoles | nih.gov |

Synthetic Pathways via Acylhydrazines and Related Intermediates

Acylhydrazines (or acid hydrazides) are another important class of precursors for 1,3,4-thiadiazole synthesis. chemmethod.comchemmethod.com These can be reacted with various sulfur-containing reagents, such as carbon disulfide or thiophosgene, to form the thiadiazole ring. sbq.org.br

One common method involves the reaction of an acylhydrazine with carbon disulfide in the presence of a base, which leads to the formation of a dithiocarbazate salt. This intermediate can then be cyclized to form a 5-substituted-1,3,4-thiadiazole-2-thiol. researchgate.net Alternatively, reaction with isothiocyanates can yield thiosemicarbazide intermediates, which then cyclize. sbq.org.br

| Precursors | Reagents and Conditions | Product | Reference(s) |

| Acid Hydrazide and Ammonium (B1175870) Thiocyanate | Concentrated H2SO4 | 2-Amino-5-substituted-1,3,4-thiadiazoles | chemmethod.comchemmethod.com |

| Acylhydrazine and Carbon Disulfide | KOH, Ethanol (B145695), then Hydrazine Hydrate | 5-Substituted-1,3,4-thiadiazole-2-thiols | researchgate.net |

| Acylhydrazines and Isothiocyanates | Base | 2-Anilino-5-substituted-1,3,4-thiadiazoles | sbq.org.br |

Introduction of Bromine and Hydroxymethyl Substituents

The synthesis of this compound requires the specific placement of two different functional groups on the thiadiazole ring. The order and method of their introduction are critical for a successful synthesis.

Regioselective Bromination of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient system, which can make direct electrophilic substitution challenging. However, the presence of activating groups can facilitate such reactions. For instance, 2-amino-1,3,4-thiadiazoles can be readily brominated at the 5-position using bromine in acetic acid. icj-e.org

The regioselectivity of bromination on a 1,3,4-thiadiazole ring is highly dependent on the nature of the substituent already present. For a 2-hydroxymethyl substituted thiadiazole, the electron-withdrawing nature of the ring may necessitate harsh brominating conditions. The directing effect of the hydroxymethyl group would also need to be considered. It is possible that the hydroxyl group may require protection prior to bromination to avoid side reactions.

Functionalization Strategies for the Hydroxymethyl Group

There are several potential strategies for introducing the hydroxymethyl group at the 2-position of the 1,3,4-thiadiazole ring.

One viable route involves the synthesis of a 2-chloromethyl-1,3,4-thiadiazole derivative. This can be achieved by the cyclization of a thiosemicarbazide with monochloroacetyl chloride. researchgate.net The resulting 2-chloromethyl-1,3,4-thiadiazole can then be converted to the corresponding aldehyde via the Sommelet reaction, which involves treatment with hexamine followed by hydrolysis. researchgate.netfarmaciajournal.comwikipedia.org The aldehyde can subsequently be reduced to the desired hydroxymethyl group using a suitable reducing agent such as sodium borohydride. nih.gov

An alternative approach would be to start with a precursor that already contains the hydroxymethyl functionality. For example, the cyclization of glycolic acid hydrazide with a suitable thiocarbonyl compound could directly yield a 2-hydroxymethyl-1,3,4-thiadiazole. This would be a more atom-economical approach if a suitable cyclization partner can be identified.

| Intermediate | Reaction | Reagents and Conditions | Product | Reference(s) |

| 2-Chloromethyl-1,3,4-thiadiazole | Sommelet Reaction | Hexamethylenetetramine, Chloroform; then 50% Acetic Acid | 2-Formyl-1,3,4-thiadiazole | researchgate.netfarmaciajournal.com |

| 2-Formyl-1,3,4-thiadiazole | Reduction | Sodium Borohydride | 2-Hydroxymethyl-1,3,4-thiadiazole | nih.gov |

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic organic chemistry have been heavily influenced by the need for more environmentally benign and efficient processes. The synthesis of the 1,3,4-thiadiazole core, a key structural motif in the target compound, has benefited significantly from these innovations.

Green chemistry offers a framework to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com The application of these principles to thiadiazole synthesis aims to overcome the limitations of conventional methods, which often involve hazardous solvents, slow reaction rates, and lengthy procedures. mdpi.com Key green strategies include the use of environmentally benign solvents, alternative energy sources, and solvent-free reaction conditions.

Several green approaches have been successfully employed for the synthesis of various thiadiazole scaffolds. nanobioletters.com These methods include microwave-assisted organic synthesis (MAOS), ultrasonication, and the use of greener solvents like water or ionic liquids. mdpi.comnanobioletters.com For instance, one environmentally benign approach for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves a solvent-free grinding method using basic alumina (B75360) as a catalyst at room temperature, achieving excellent yields in a short time. mdpi.com Another green strategy utilizes water as a solvent in the presence of iodine and potassium carbonate for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. mdpi.com These methodologies not only reduce environmental impact but can also lead to improved reaction yields and purity. nanobioletters.com

| Green Methodology | Key Principles/Conditions | Advantages | Reference Example |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, improved yields, fewer side products. | Synthesis of novel 1,3,4-thiadiazole derivatives. nanobioletters.com |

| Ultrasonication | Application of ultrasonic waves to enhance reaction rates. | Shorter reaction times, milder conditions. | Synthesis of various heterocyclic compounds. nih.gov |

| Solvent-Free Grinding | Reactants are ground together with a solid catalyst. | Eliminates solvent waste, simple procedure, high efficiency. | Synthesis of 3,5-disubstituted-1,2,4-thiadiazoles using basic alumina. mdpi.com |

| Use of Green Solvents | Replacing hazardous organic solvents with water or ionic liquids. | Reduced toxicity and environmental impact, improved safety. | Synthesis of 5-amino-1,2,4-thiadiazoles in water. mdpi.com |

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. mdpi.comworktribe.com This methodology is particularly well-suited for reactions involving hazardous reagents or intermediates, which are often required for the synthesis of brominated heterocycles.

A continuous flow process has been successfully developed for the efficient synthesis and derivatization of 1,2,4-thiadiazoles. nih.govdurham.ac.uk This approach allows for the safe handling of hazardous reagents like trichloromethane sulfenylchloride by containing them within a closed-loop system and enabling in-line quenching of by-products. worktribe.comdurham.ac.uk The methodology has been extended to produce bromophenyl-5-chloro-1,2,4-thiadiazoles, demonstrating its applicability for creating brominated thiadiazole building blocks. worktribe.comnih.gov The precise control of residence time, temperature, and stoichiometry in a microreactor environment often leads to higher yields and purities compared to batch synthesis. mdpi.com

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety by using small reactor volumes and containing hazardous intermediates. worktribe.com |

| Heat Transfer | Often inefficient, leading to localized temperature gradients and side reactions. | Superior heat exchange due to high surface-area-to-volume ratio, allowing for precise temperature control. mdpi.com |

| Scalability | Scaling up can be complex and may require significant process redesign. | Easily scalable by extending operational time ("scaling out") or using larger reactors. |

| Process Control | Limited control over mixing and reaction time. | Precise control over stoichiometry, residence time, and temperature, leading to better reproducibility. worktribe.com |

| Yield & Purity | May be lower due to side reactions and decomposition. | Often results in higher yields and product purity due to optimized reaction conditions. mdpi.com |

Purification and Isolation Techniques in Target Compound Synthesis

The isolation of the final product in high purity is a critical step in any synthetic sequence. For a compound like this compound, a combination of chromatographic and crystallization-based methods is typically employed.

Chromatographic techniques are indispensable for both monitoring the progress of a reaction and for the purification of the resulting products. Thin-layer chromatography (TLC) is a rapid and simple method used to qualitatively follow the conversion of starting materials to products. jmchemsci.comnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), chemists can visualize the disappearance of reactants and the appearance of the product spot, thereby determining the optimal reaction time. nih.gov

Following the completion of the reaction, column chromatography is the standard method for purifying the crude product. In this technique, the crude mixture is loaded onto a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For polar compounds like thiadiazole derivatives, a polar solvent system is typically required for effective elution and separation from non-polar impurities.

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Ethyl acetate/Hexane, Dichloromethane/Methanol (B129727) | Reaction monitoring, preliminary solvent system screening. jmchemsci.comnih.gov |

| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient elution with Hexane/Ethyl Acetate | Purification of crude product from by-products and unreacted starting materials. |

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is critical for successful recrystallization. Ethanol is frequently mentioned as a suitable recrystallization solvent for various thiadiazole derivatives. researchgate.netorientjchem.org The slow formation of crystals during this process helps to exclude impurities, resulting in a product with high purity.

Precipitation is another method used to isolate a solid product from a solution. Unlike recrystallization, precipitation is often a more rapid process and may not provide the same degree of purification. It is typically induced by changing the properties of the solvent, such as by adding an anti-solvent or by adjusting the pH. For example, in the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, a precursor to the target compound, an "alkali analysis" step is used where the brominated material is treated with a base. google.com This pH adjustment likely causes the desired product to precipitate from the acidic reaction mixture, allowing for its isolation.

| Technique | Typical Solvent(s) | Underlying Principle | Reference/Application |

|---|---|---|---|

| Recrystallization | Ethanol, Ethanol/Water mixtures | Temperature-dependent solubility of the target compound. | Purification of various azo-1,3,4-thiadiazole and oxazepine-substituted thiadiazole derivatives. researchgate.netorientjchem.org |

| Precipitation | Aqueous acid/base solutions | pH-dependent solubility; changing the ionization state of the target compound. | Isolation of 2-amino-5-bromo-1,3,4-thiadiazole by basification of the reaction mixture. google.com |

Chemical Reactivity and Advanced Derivatization Strategies of 5 Bromo 1,3,4 Thiadiazol 2 Yl Methanol

Reactivity at the Bromine Atom

The bromine atom at the 5-position of the 1,3,4-thiadiazole (B1197879) ring is susceptible to various substitution and coupling reactions. The electron-deficient nature of the thiadiazole ring enhances the reactivity of the attached halogen, making it a good leaving group in several types of transformations. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl and heteroaryl halides. In the case of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol, the electron-withdrawing character of the two nitrogen atoms in the thiadiazole ring activates the C-Br bond toward attack by nucleophiles. nih.govnih.gov This reaction typically proceeds through a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a Meisenheimer complex intermediate.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new C-N, C-O, and C-S bonds. For instance, reactions with amines (e.g., morpholine, piperidine), alkoxides, and thiolates can yield the corresponding 5-amino, 5-alkoxy, and 5-thioether derivatives, respectively. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. nih.gov

| Nucleophile | Reagent Example | Product Class | Resulting Structure |

|---|---|---|---|

| Nitrogen | Morpholine | 5-Amino-1,3,4-thiadiazole | (5-(Morpholin-4-yl)-1,3,4-thiadiazol-2-yl)methanol |

| Oxygen | Sodium Methoxide (NaOMe) | 5-Alkoxy-1,3,4-thiadiazole | (5-Methoxy-1,3,4-thiadiazol-2-yl)methanol |

| Sulfur | Sodium Thiophenolate (NaSPh) | 5-Thioether-1,3,4-thiadiazole | (5-(Phenylthio)-1,3,4-thiadiazol-2-yl)methanol |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to bromo-substituted heterocycles. mdpi.com The bromine atom on this compound serves as an excellent handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiadiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents.

Stille Coupling: In the Stille reaction, the coupling partner is an organostannane (organotin) compound. This method is known for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction couples the bromo-thiadiazole with an alkene to form a new, more substituted alkene, providing a route to vinyl-substituted thiadiazoles.

These reactions significantly expand the synthetic utility of the parent compound, allowing for the construction of complex molecular architectures.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | (5-Vinyl-1,3,4-thiadiazol-2-yl)methanol |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | (5-Styryl-1,3,4-thiadiazol-2-yl)methanol |

Reductive Debromination and Hydrogenolysis

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is commonly achieved via catalytic hydrogenolysis. researchgate.net The reaction typically involves treating the bromo-thiadiazole with hydrogen gas (H₂) or a hydrogen transfer agent, such as ammonium (B1175870) formate, in the presence of a palladium on carbon (Pd/C) catalyst. acs.orgresearchgate.net This process, also known as hydrodehalogenation, is an important method for synthesizing the parent (1,3,4-thiadiazol-2-yl)methanol (B1321781) core structure or for removing the halogen at a specific stage in a multi-step synthesis. researchgate.net The reaction is generally clean and proceeds in high yield under mild conditions. researchgate.net

| Reaction | Reagents | Product |

|---|---|---|

| Reductive Debromination | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate (B1210297) | (1,3,4-Thiadiazol-2-yl)methanol |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C, in methanol (B129727) | (1,3,4-Thiadiazol-2-yl)methanol |

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the 2-position of the thiadiazole ring is a primary alcohol and can undergo a variety of standard alcohol transformations. These reactions are crucial for introducing new functional groups such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are effective for this transformation. The resulting 5-bromo-1,3,4-thiadiazole-2-carbaldehyde (B13015195) is a useful intermediate for further reactions like Wittig olefination or reductive amination.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇). The product, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid, can then be used to form amides, esters, and other acid derivatives. researchgate.net

| Target Functional Group | Oxidizing Agent | Product Name |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde |

| Aldehyde | Manganese Dioxide (MnO₂) | 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction yields the corresponding ester derivative. masterorganicchemistry.com

Etherification: The Williamson ether synthesis is the most common method for preparing ethers from this alcohol. masterorganicchemistry.comwikipedia.org The reaction involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form the ether. youtube.comorganic-chemistry.org

| Reaction Type | Reagents | Base/Catalyst | Product Class | Product Example |

|---|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine | Ester | (5-Bromo-1,3,4-thiadiazol-2-yl)methyl acetate |

| Esterification | Benzoic Anhydride | DMAP | Ester | (5-Bromo-1,3,4-thiadiazol-2-yl)methyl benzoate |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Ether | 2-(Methoxymethyl)-5-bromo-1,3,4-thiadiazole |

| Etherification | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Ether | 2-((Benzyloxy)methyl)-5-bromo-1,3,4-thiadiazole |

Halogenation of the Hydroxymethyl Group

The primary alcohol functionality of this compound is readily converted into a more reactive halomethyl group, a key transformation for subsequent nucleophilic substitution and derivatization. Standard halogenating agents are employed for this purpose. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding 2-bromo-5-(chloromethyl)-1,3,4-thiadiazole. Similarly, phosphorus tribromide (PBr₃) can be used for bromination.

This conversion to a halomethyl derivative is a crucial step, as the resulting halide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This enhanced reactivity is pivotal for introducing diverse functional groups and building more complex molecular structures.

Table 1: Halogenation Reactions of this compound

| Reagent | Product | Reaction Type |

| Thionyl chloride (SOCl₂) | 2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole | Chlorination |

| Phosphorus oxychloride (POCl₃) | 2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole | Chlorination |

| Phosphorus tribromide (PBr₃) | 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole | Bromination |

Reactivity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. nih.govchemicalbook.commdpi.com This characteristic is due to the presence of two electronegative nitrogen atoms and a sulfur atom, which pull electron density away from the ring's carbon atoms. nih.gov This electronic nature dictates the ring's reactivity towards both electrophiles and nucleophiles.

Due to the low electron density at the carbon atoms, the 1,3,4-thiadiazole ring is generally deactivated and inert towards common electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. nih.govchemicalbook.combu.edu.eg The electron-withdrawing nature of the heteroatoms makes the ring carbons poor nucleophiles.

However, electrophilic attack can occur at the ring nitrogen atoms, which possess higher electron density. nih.govbu.edu.eg This typically leads to quaternization, forming thiadiazolium salts. nih.gov In the case of this compound, the presence of the bromo substituent further deactivates the ring, making electrophilic substitution at a carbon position highly unlikely.

The electron-deficient character of the 1,3,4-thiadiazole ring makes it highly susceptible to nucleophilic attack. nih.govchemicalbook.com Halogen substituents on the thiadiazole nucleus, such as the bromine atom in the title compound, are readily displaced by a variety of nucleophiles. nih.gov This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of derivatization for this scaffold. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to replace the bromine atom, introducing new functionalities at the C5 position.

Strong nucleophiles or harsh basic conditions can also lead to nucleophilic attack on the ring itself, potentially causing ring fission or rearrangement. nih.govchemicalbook.commdpi.com For instance, treatment with a strong base can lead to the cleavage of the thiadiazole ring. nih.govchemicalbook.com

Development of Novel Polyheterocyclic Systems and Conjugates

The dual functionality of this compound—the reactive hydroxymethyl group (or its halogenated form) and the displaceable bromo group—makes it an excellent building block for synthesizing complex polyheterocyclic systems and molecular conjugates. nih.govdovepress.comnih.gov

The synthesis of fused heterocyclic systems is a prominent strategy in medicinal chemistry to create novel scaffolds with diverse biological activities. Starting from this compound, fused systems can be constructed through multi-step sequences involving intramolecular cyclization.

A general strategy involves first performing a nucleophilic substitution at the C5 position to introduce a nucleophilic group (e.g., an amine or thiol). Subsequently, the hydroxymethyl group at C2 is converted to a halomethyl group. An intramolecular reaction between the newly introduced nucleophile and the halomethyl group can then lead to the formation of a new fused ring. Examples of such fused systems derived from the 1,3,4-thiadiazole core include imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles and nih.govnih.govderpharmachemica.comtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles. nih.govnih.govderpharmachemica.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.net For example, reacting a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone is a common method to synthesize the imidazo[2,1-b] nih.govnih.govnih.govthiadiazole system. derpharmachemica.comresearchgate.netdlsu.edu.ph

Table 2: Potential Fused Heterocyclic Systems

| Parent Scaffold | Fused System | Synthetic Precursors |

| 1,3,4-Thiadiazole | Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole | 2-Amino-1,3,4-thiadiazole and α-haloketone |

| 1,3,4-Thiadiazole | nih.govnih.govderpharmachemica.comTriazolo[3,4-b] nih.govnih.govnih.govthiadiazole | 4-Amino-3-mercapto-1,2,4-triazole and bielectrophiles |

The this compound scaffold is instrumental in creating larger, more complex molecules by linking it to other chemical moieties. The reactivity at both the C2 and C5 positions allows for the molecule to act as a linker or core structure.

Derivatization can proceed in a stepwise manner. For example, the bromine at C5 can be replaced via a nucleophilic substitution reaction with another heterocyclic unit. Subsequently, the hydroxymethyl group at C2 can be modified, for instance, by esterification or etherification, to attach another molecular fragment. This "clubbing" of different heterocyclic rings, such as 1,2,4-triazole, 1,3,4-oxadiazole, or various aryl groups, has been used to generate extensive libraries of compounds with unique chemical and biological properties. mdpi.comchemmethod.comnih.gov The synthesis of molecules where substituted piperazines or aryl aminothiazoles are attached to the thiadiazole core exemplifies this approach, often utilizing the 2-chloroacetamide (B119443) derivative as a key intermediate. nih.gov

Spectroscopic and Advanced Structural Elucidation Techniques for 5 Bromo 1,3,4 Thiadiazol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For (5-Bromo-1,3,4-thiadiazol-2-yl)methanol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to analyze the proton and carbon environments and their connectivity.

¹H NMR spectroscopy provides insights into the number, type, and connectivity of protons in a molecule. In the case of this compound, two distinct proton signals are expected: one for the methylene (B1212753) protons (-CH₂) and another for the hydroxyl proton (-OH) of the methanol (B129727) group.

The chemical shift of the methylene protons is influenced by the electron-withdrawing nature of the adjacent 1,3,4-thiadiazole (B1197879) ring. Typically, protons on a carbon attached to a heterocyclic ring appear at a downfield region. For similar 2-(hydroxymethyl)-1,3,4-thiadiazole derivatives, the methylene protons are observed as a singlet in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is generally a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often observed in the region of δ 2.0-4.0 ppm. Deuterium exchange with D₂O can be used to confirm the assignment of the hydroxyl proton, as this will cause the signal to disappear from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | 4.85 | Singlet | 2H |

| -OH | 2.5 - 3.5 | Broad Singlet | 1H |

Note: Data is based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, three distinct carbon signals are anticipated: two for the carbon atoms of the 1,3,4-thiadiazole ring and one for the methylene carbon of the methanol group.

The carbon atoms in the 1,3,4-thiadiazole ring are deshielded due to the presence of electronegative nitrogen and sulfur atoms and the aromatic nature of the ring. For various 1,3,4-thiadiazole derivatives, the chemical shifts for the ring carbons typically appear in the range of δ 158-170 ppm. dergipark.org.trnih.gov Specifically, C2 (the carbon attached to the hydroxymethyl group) and C5 (the carbon attached to the bromine atom) would have distinct chemical shifts. The C5 carbon, being directly bonded to the electronegative bromine atom, is expected to be significantly downfield. The methylene carbon of the hydroxymethyl group is expected to resonate in the range of δ 55-65 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted 1,3,4-Thiadiazoles

| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |

| C2 (Thiadiazole ring) | 160 - 170 |

| C5 (Thiadiazole ring) | 158 - 165 |

| -CH₂- (Methanol group) | 55 - 65 |

Note: These are general ranges and the exact chemical shifts for this compound may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since the methylene and hydroxyl protons are not typically coupled, significant COSY correlations are not expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the methylene protons (at ~δ 4.85 ppm) and the methylene carbon (at ~δ 55-65 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). For this compound, an HMBC spectrum would be crucial in confirming the attachment of the hydroxymethyl group to the C2 position of the thiadiazole ring. A correlation would be expected between the methylene protons (-CH₂) and the C2 carbon of the thiadiazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene group would appear around 2850-2960 cm⁻¹. dergipark.org.tr

The 1,3,4-thiadiazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the range of 1575-1630 cm⁻¹. The C-N and C-S stretching vibrations within the ring give rise to bands in the fingerprint region, generally between 1000 cm⁻¹ and 1400 cm⁻¹. dergipark.org.tr The C-S-C stretching of the thiadiazole ring can be observed at lower frequencies, often below 700 cm⁻¹. scielo.br

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Methylene) | Stretching | 2850 - 2960 |

| C=N (Thiadiazole) | Stretching | 1575 - 1630 |

| C-N (Thiadiazole) | Stretching | 1200 - 1350 |

| C-S (Thiadiazole) | Stretching | 650 - 800 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiadiazole ring, which might be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for such a molecule could involve the loss of the hydroxymethyl group (-CH₂OH), the loss of a bromine atom, or fragmentation of the thiadiazole ring. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₃H₃BrN₂OS), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₃H₄⁷⁹BrN₂OS)⁺ | 194.9222 |

| [M+H]⁺ (C₃H₄⁸¹BrN₂OS)⁺ | 196.9202 |

| [M+Na]⁺ (C₃H₃⁷⁹BrN₂NaOS)⁺ | 216.9041 |

| [M+Na]⁺ (C₃H₃⁸¹BrN₂NaOS)⁺ | 218.9021 |

Note: Calculated values are for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules containing chromophores—functional groups that absorb light in the UV-visible range. The 1,3,4-thiadiazole ring, being an unsaturated heterocyclic system, acts as a chromophore. The absorption of UV or visible radiation promotes outer electrons from a ground state to a higher energy excited state.

In derivatives of this compound, the electronic transitions are typically of two main types:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the 1,3,4-thiadiazole ring and any conjugated systems attached to it. These transitions are generally high in energy and result in strong absorption bands, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π* (n to pi star) transitions: This type of transition involves the promotion of an electron from a non-bonding atomic orbital (n), such as those on the nitrogen and sulfur heteroatoms, to a π* antibonding orbital. These transitions are typically of lower energy than π → π* transitions and appear at longer wavelengths. The resulting absorption bands are of lower intensity, with molar absorptivities commonly in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The specific wavelength of maximum absorption (λmax) and the intensity of the absorption are sensitive to the substituents on the thiadiazole ring and the solvent used. For instance, the presence of auxochromes (substituents that modify the absorption of a chromophore) can cause shifts in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). scribd.com Studies on related azo-1,3,4-thiadiazole derivatives have shown that these compounds exhibit maximum absorbance at specific wavelengths, which is utilized for the spectrophotometric determination of metal complexes. researchgate.net For example, a synthesized ligand, (E)-2-hydroxy-3-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl) diazenyl)-5-sulfobenzoic acid, showed maximum absorbance at 450 nm and 495 nm when complexed with cadmium(II) and lead(II) respectively. researchgate.net

| Transition Type | Involved Orbitals | Typical Molar Absorptivity (ε) | Region of Spectrum |

| π → π | π bonding to π antibonding | 1,000 - 10,000 L mol⁻¹ cm⁻¹ | UV (200-400 nm) |

| n → π | non-bonding to π antibonding | 10 - 100 L mol⁻¹ cm⁻¹ | UV/Visible (near UV) |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure by mapping the electron density in a single crystal. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering an unambiguous depiction of the molecular geometry.

For derivatives of the 1,3,4-thiadiazole ring, X-ray diffraction studies reveal characteristic bond lengths and angles. The geometry of the heterocyclic ring and the spatial arrangement of its substituents are precisely determined. For example, in the structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the bond lengths at the sulfur atom in the thiadiazole ring are distinct, reflecting the different hybridization of the connected carbon atoms. nih.gov Similarly, analysis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate shows that the organic molecule is nearly planar, with specific torsion angles indicating a trans conformation. nih.gov

| Compound/Fragment | Parameter | Value | Reference |

| 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | C2—S2 Bond Length | 1.7473 (17) Å | nih.gov |

| 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | Angle C5—N1—C21 | 128.45 (18)° | nih.gov |

| 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide | Dihedral Angle (thiadiazole/benzylidene) | 9.6 (3)° | nih.gov |

| C₁₇H₁₄N₂O₄S·0.5H₂O | Dihedral Angle (ring A/ring B) | 4.1 (3)° | nih.gov |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This molecular packing is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the solid state, derivatives of this compound are expected to exhibit significant intermolecular interactions. Hydrogen bonding is particularly important, especially due to the presence of the methanol hydroxyl group (-CH₂OH) and the nitrogen atoms of the thiadiazole ring, which can act as hydrogen bond acceptors. Crystal structure analyses of related compounds consistently show extensive hydrogen bonding networks that link molecules into sheets, ribbons, or more complex three-dimensional arrays, thereby stabilizing the crystal structure. nih.govnih.govnih.gov For instance, in one crystal structure, intermolecular C—H⋯O and O—H⋯N hydrogen bonds link molecules together. nih.gov Hirshfeld surface analysis is another powerful tool used to analyze and visualize these non-covalent interactions that control molecular packing. researchgate.netuzh.ch

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For novel derivatives of this compound, elemental analysis serves as a crucial final check to verify that the synthesized product has the correct empirical and molecular formula. For example, in the characterization of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the calculated and found elemental percentages were in excellent agreement, confirming its composition. nih.gov

| Element | Calculated (%) for C₁₅H₁₉N₃O₅S₂ | Found (%) |

| Carbon (C) | 46.75 | 46.6 |

| Hydrogen (H) | 4.94 | 4.8 |

| Nitrogen (N) | 10.91 | 10.9 |

| Sulfur (S) | 16.62 | 16.5 |

This technique is a standard and indispensable part of the characterization data package for newly synthesized compounds, providing a quantitative measure of a sample's compositional integrity. researchgate.net

Computational and Theoretical Investigations of 5 Bromo 1,3,4 Thiadiazol 2 Yl Methanol

Quantum-Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT is a widely used computational method for investigating the electronic structure of molecules. For various thiadiazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular properties acs.orgresearchgate.net.

Optimization of Molecular Geometry and Conformational Studies

This subsection would typically present the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol. Conformational analysis helps in identifying the lowest energy structure of a molecule, which is crucial for understanding its chemical behavior . Such studies on related molecules have revealed the planarity of the thiadiazole ring and the orientation of its substituents acs.org. However, specific geometric parameters and conformational energy data for the target compound are not available in the searched literature.

Analysis of Electronic Structure (HOMO-LUMO Energies, Band Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of chemical reactivity and kinetic stability researchgate.netdergipark.org.tr. For many thiadiazole compounds, the HOMO-LUMO gap is calculated to explain charge transfer interactions within the molecule scholarsresearchlibrary.comresearchgate.net. Specific energy values (in eV) and visualizations of the HOMO and LUMO distributions for this compound are not documented in the available resources.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.netnih.gov. The map uses a color gradient where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.net. While MEP analyses have been performed on similar compounds to identify potential sites for intermolecular interactions, a specific MEP map and analysis for this compound could not be located.

Reactivity Predictions and Mechanistic Insights

Computational methods are also employed to predict how a molecule will react and the mechanisms it might follow.

Frontier Molecular Orbital (FMO) Theory for Reaction Sites

FMO theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. The theory posits that reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another wikipedia.org. The distribution of these orbitals on a molecule helps identify the most likely sites for reaction. Without the calculated HOMO and LUMO surfaces for this compound, a specific FMO-based reactivity analysis cannot be provided.

Transition State Modeling for Reaction Pathways

Modeling transition states is a computational technique used to understand the energy barriers and pathways of chemical reactions. By calculating the energy of transition state structures, chemists can determine reaction rates and elucidate complex reaction mechanisms cyberleninka.ru. This level of detailed mechanistic insight requires specific computational studies that have not been published for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively detailed in the public domain, the principles of this technique are widely applied to similar 1,3,4-thiadiazole-based molecules to assess their stability and behavior in biological systems.

MD simulations can reveal the conformational landscape of a molecule, identifying its most stable shapes and the dynamics of transition between them. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, MD simulations are employed to understand how the molecule behaves in a solution, which mimics physiological conditions. These simulations track the trajectory of each atom, providing insights into the flexibility of the molecule and the stability of its different conformations. The stability of a compound in complex biological environments, such as in the presence of a target protein, is a critical factor in its potential as a therapeutic agent.

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Spectroscopic studies on other 1,3,4-thiadiazole derivatives have shown that the molecular organization can be altered in different solvents. researchgate.net For instance, the fluorescence emission spectra of some 1,3,4-thiadiazole analogs show different bands depending on the solvent, indicating changes in molecular aggregation or conformation. researchgate.net The interaction with solvent molecules, particularly water, is crucial for understanding a compound's solubility and its interactions with biological macromolecules. MD simulations can explicitly model these solvent effects, providing a detailed picture of how the solvent molecules arrange themselves around the solute and how this affects the solute's behavior. This understanding is vital for predicting the bioavailability and interaction profile of a compound.

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

Molecular docking studies are fundamental in elucidating the principles of ligand-receptor recognition. For the 1,3,4-thiadiazole class of compounds, docking studies have been instrumental in identifying key interactions that govern their binding to various biological targets. These studies help in understanding how these molecules fit into the binding pockets of proteins and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) are crucial for their affinity and specificity. For example, docking studies on novel 1,3,4-thiadiazole derivatives have been used to evaluate their binding interactions with the EGFR kinase domain, a critical target in cancer therapy. ijpsjournal.com Similarly, the binding interactions of other derivatives with microbial enzymes like tyrosyl-tRNA synthetase and N-myristoyl transferase have been explored to understand their antimicrobial potential. nih.gov

A primary application of molecular docking is the identification of potential binding modes of a molecule within the active site of a target receptor. This information is invaluable for designing more potent and selective inhibitors. For various 1,3,4-thiadiazole derivatives, molecular docking has successfully predicted binding modes and affinities. For instance, studies have shown that certain derivatives can bind to the ADP-sugar pyrophosphatase with high affinity, forming multiple hydrogen bonds with the target protein. uowasit.edu.iq In other research, docking of 1,3,4-thiadiazole compounds into the active site of dihydrofolate reductase (DHFR) has helped to rationalize their observed anticancer activity. researchgate.netnih.gov

Interactive Data Table: Illustrative Molecular Docking Results for 1,3,4-Thiadiazole Derivatives

The following table is a representative example of how molecular docking results for 1,3,4-thiadiazole derivatives are typically presented. The data is illustrative and based on findings for related compounds, not this compound itself.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Not Specified | uowasit.edu.iq |

| 5-((4-hydroxy-3-methoxybenzylidene)hydrazono)-N,4-diphenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | Tyrosyl-tRNA synthetase (TyrRS) | -8.4 | Not Specified | nih.gov |

| 5-((4-hydroxy-3-methoxybenzylidene)hydrazono)-N,4-diphenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | N-myristoyl transferase (Nmt) | -9.1 | Not Specified | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | Dihydrofolate reductase (DHFR) | -1.6 E (Kcal/mol) | Not Specified | researchgate.net |

Structure Activity Relationship Sar Methodologies and Rational Design Principles for 5 Bromo 1,3,4 Thiadiazol 2 Yl Methanol Derivatives

Systematic Scaffold Modification Strategies

The strategic modification of the (5-Bromo-1,3,4-thiadiazol-2-yl)methanol scaffold is a key methodology in medicinal chemistry to enhance therapeutic efficacy. This involves altering specific functional groups to optimize pharmacokinetic and pharmacodynamic properties.

The bromine atom at the C-5 position of the thiadiazole ring is a significant site for modification due to its electronic properties and its role as a potential leaving group. Halogens on the thiadiazole nucleus are susceptible to displacement by nucleophiles, which provides a versatile route for introducing a wide array of functional groups. nih.gov The nature of the substituent at this position can profoundly impact the molecule's interaction with target proteins.

Key modification strategies include:

Halogen Substitution: Replacing bromine with other halogens (Fluorine, Chlorine, Iodine) can fine-tune the electronic nature of the ring. Fluorine, being highly electronegative, can alter binding interactions and metabolic stability, while iodine, being larger and more polarizable, can introduce different steric and lipophilic properties.

Bioisosteric Replacement: Substituting the bromine with other groups such as a trifluoromethyl (-CF₃) group, a cyano (-CN) group, or a nitro (-NO₂) group can modulate the electronic profile from a weak deactivator to a strong electron-withdrawing group.

Introduction of Alkyl or Aryl Groups: Replacing bromine with small alkyl groups (e.g., -CH₃) or aryl moieties can significantly alter the steric bulk and lipophilicity, potentially leading to enhanced van der Waals interactions with a target's hydrophobic pockets. In some imidazo[2,1-b]-1,3,4-thiadiazole series, 5-bromo derivatives have been synthesized specifically to study the effect of such substituents on biological activity. jocpr.com

| Modification at C-5 (Replacing Br) | Rationale for Modification | Predicted Impact on Properties |

|---|---|---|

| Fluorine (-F) | Introduce strong electronegativity, potential for H-bonding, block metabolism. | Increased metabolic stability, altered electronic interactions. |

| Chlorine (-Cl) | Similar electronegativity to Bromine but smaller size. | Slight change in steric and electronic profile. |

| Trifluoromethyl (-CF₃) | Introduce a strongly lipophilic and electron-withdrawing group. | Increased lipophilicity, significant electronic perturbation. |

| Amino (-NH₂) | Introduce a hydrogen bond donor and basic center. | Increased polarity, potential for new ionic/H-bond interactions. |

| Methyl (-CH₃) | Introduce a small, lipophilic, electron-donating group. | Increased lipophilicity, minor steric bulk. |

The hydroxymethyl group at the C-2 position is a critical functional handle, capable of acting as both a hydrogen bond donor and acceptor. Its polarity and flexibility can be tailored to improve target engagement and pharmacokinetic properties.

Common modifications include:

Esterification/Etherification: Converting the alcohol to an ester (e.g., -CH₂OC(O)R) or an ether (e.g., -CH₂OR) reduces polarity and increases lipophilicity. This can enhance membrane permeability and potentially allow the derivative to act as a prodrug.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH) introduces new functionalities. A carboxylic acid group can form strong ionic interactions or hydrogen bonds with a biological target.

Replacement with other Functional Groups: The hydroxyl group can be replaced to form an aminomethyl (-CH₂NH₂) or halomethyl (-CH₂X) group. An aminomethyl group introduces a basic center, which can be protonated at physiological pH, leading to new salt-bridge interactions.

Chain Extension/Homologation: Extending the carbon chain (e.g., to a hydroxyethyl (B10761427) group, -CH₂CH₂OH) can alter the spatial orientation and flexibility, allowing for optimal positioning within a binding site.

| Modification at C-2 (Replacing -CH₂OH) | Rationale for Modification | Predicted Impact on Properties |

|---|---|---|

| Carboxylic Acid (-COOH) | Introduce a strong H-bond donor and an acidic, ionizable center. | Increased polarity, potential for strong ionic interactions. |

| Methyl Ether (-CH₂OCH₃) | Remove H-bond donating ability, increase lipophilicity. | Decreased polarity, enhanced membrane permeability. |

| Acetate (B1210297) Ester (-CH₂OC(O)CH₃) | Mask polarity, potential for prodrug strategy (hydrolysis in vivo). | Increased lipophilicity, potential for controlled release. |

| Aminomethyl (-CH₂NH₂) | Introduce a basic center and H-bond donor. | Increased polarity, potential for ionic interactions. |

While the parent compound has substituents at the only available carbon atoms (C-2 and C-5), a broader strategy involves using the 1,3,4-thiadiazole (B1197879) ring as a central scaffold to be fused with other heterocyclic systems. researchgate.net This approach aims to create more rigid structures with extended electronic systems and new interaction points. Fusing the thiadiazole ring with imidazole (B134444) or triazole rings, for example, has been a successful strategy for developing novel bioactive agents. jocpr.com The 1,3,4-thiadiazole ring itself is considered a bioisosteric replacement for other rings like pyrimidine, which can allow it to interfere with biological processes such as DNA replication. mdpi.com

Principles of Structure-Activity Correlation

Correlating structural changes with biological activity requires an understanding of the underlying physicochemical principles that govern molecular interactions and disposition.

The electronic nature of the substituents at the C-2 and C-5 positions significantly influences the electron density of the entire thiadiazole ring system. nih.gov

Steric Effects: The size and shape of the substituents dictate how the molecule fits into a binding pocket. Large, bulky groups can create steric hindrance, preventing optimal binding. However, they can also promote favorable van der Waals contacts in large, hydrophobic pockets. For instance, SAR studies on anticonvulsant thiadiazoles revealed that substituents on an aromatic ring at the 2-position produced compounds with significantly reduced neurotoxicity compared to smaller alkyl groups. arjonline.org The relatively small hydroxymethyl group at C-2 of the parent compound likely allows for considerable conformational freedom. Modifying this group would need to consider the spatial constraints of the target site.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A molecule must possess a balance of lipophilicity and hydrophilicity to effectively cross biological membranes and remain soluble in aqueous environments. nih.gov

The this compound scaffold is moderately polar due to the hydroxymethyl group and the heteroatoms in the thiadiazole ring. The mesoionic character of the 1,3,4-thiadiazole ring can enhance its ability to cross cellular membranes. mdpi.com Strategic modifications can be made to modulate its lipophilicity:

Decreasing Lipophilicity: Introducing polar functional groups, such as an additional hydroxyl group or a carboxylic acid, will decrease the LogP value, potentially improving aqueous solubility.

Quantitative structure-activity relationship (QSAR) studies on other 2-amino-1,3,4-thiadiazole (B1665364) derivatives have indicated that lipophilicity and the electronic properties of the scaffold are primary factors influencing their biological effects. researchgate.net Therefore, a careful balance of polarity and lipophilicity is essential in the rational design of new analogues. researchgate.net

| Derivative Example | Modification | Expected Change in Lipophilicity (LogP) | Expected Change in Polarity |

|---|---|---|---|

| (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | Br → Cl | Slight Decrease | Minimal Change |

| (5-Bromo-1,3,4-thiadiazol-2-yl)methyl acetate | -CH₂OH → -CH₂OC(O)CH₃ | Increase | Decrease |

| 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid | -CH₂OH → -COOH | Decrease | Increase |

| (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol | Br → Phenyl | Significant Increase | Decrease |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the design of more potent molecules.

Derivation of Molecular Descriptors and Statistical Analysis

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. For 1,3,4-thiadiazole derivatives, a wide array of descriptors are calculated to capture various aspects of their molecular properties. These are broadly categorized as physicochemical, electronic, and topological descriptors nih.govtandfonline.com.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molecular weight, and polarizability.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and energies of frontier orbitals (HOMO and LUMO) researchgate.net.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching tandfonline.com.